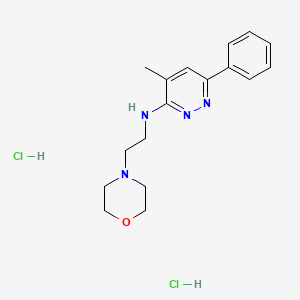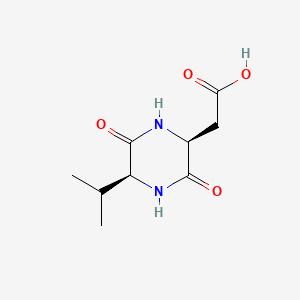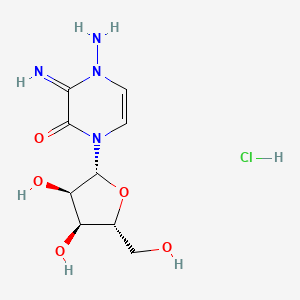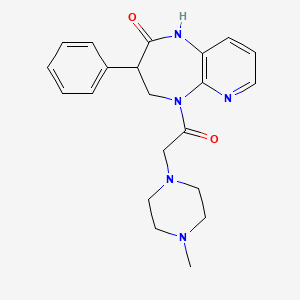
Minaprine dihydrochloride
Descripción general
Descripción
Minaprine dihydrochloride is a psychotropic drug that has been found to be effective in the treatment of various depressive states . It is an amino-phenylpyridazine antidepressant reported to be relatively free of cardiotoxicity, drowsiness, and weight gain .
Molecular Structure Analysis
The molecular formula of Minaprine dihydrochloride is C17H22N4O . The molecular weight is 371.30 . The structure includes a phenylpyridazine core, which is likely key to its activity as an antidepressant .Physical And Chemical Properties Analysis
Minaprine dihydrochloride has a molecular weight of 371.3 . Its empirical formula is C17H22N4O · 2HCl . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Antidepressant Properties
Minaprine dihydrochloride is a psychotropic drug with notable antidepressant and psycho-stimulant properties. Clinical studies have demonstrated its effectiveness in treating major depression. Minaprine has shown a significant antidepressant action, particularly effective at higher doses, suggesting its utility as an antidepressant agent in major depression (Amsterdam et al., 1989). Similarly, it has been compared to imipramine in treating major depressive disorders, with comparable efficacy and a more rapid onset of activity (Bohácek et al., 1987).
Psychotropic and Neuropharmacological Effects
Minaprine exhibits a unique therapeutic profile among psychotropic agents. In animal models for depression, it has shown efficacy, particularly in antagonizing behavioral despair and enhancing dopaminergic transmission. These findings indicate potential clinical utility in treating human depressions (Bizière et al., 1982).
Molecular and Spectroscopic Analysis
Research has also focused on the molecular structure and spectroscopic properties of minaprine, providing insights into its experimental vibrational wavenumbers and electronic properties. Such studies are crucial for understanding the fundamental aspects of its interaction at the molecular level (Gökce & Bahçelī, 2014).
Neurochemical Effects
Minaprine's influence on the central cholinergic system has been studied, showing increases in rat brain regional acetylcholine content. This points to its potential role in affecting neurotransmitter systems, particularly in relation to cognitive functions (Garattini et al., 2004).
Application in Cognitive Disorders
In trials involving patients with Alzheimer's disease and multi-infarct dementia, minaprine showed efficacy in improving mood and some cognitive functions. This suggests its potential use in managing symptoms of such neurodegenerative conditions (Passeri et al., 1987).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.2ClH/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21;;/h2-6,13H,7-12H2,1H3,(H,18,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUCGROXDZMCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25905-77-5 (Parent) | |
| Record name | Minaprine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045864 | |
| Record name | Minaprine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Minaprine dihydrochloride | |
CAS RN |
25953-17-7 | |
| Record name | Minaprine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minaprine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MINAPRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Y7NT6DFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(2R)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1213105.png)












